Cas no 921503-87-9 (N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide)

N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide
- N-benzyl-2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
- N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide
- AKOS004975543
- N-benzyl-2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- F2258-0817
- 921503-87-9
-
- インチ: 1S/C20H21N3O2S/c24-14-18-12-22-20(26-15-17-9-5-2-6-10-17)23(18)13-19(25)21-11-16-7-3-1-4-8-16/h1-10,12,24H,11,13-15H2,(H,21,25)
- InChIKey: ROWFHNWBAKRASU-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=CC=CC=1)C1=NC=C(CO)N1CC(NCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 367.13544809g/mol
- どういたいしつりょう: 367.13544809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2258-0817-1mg |
N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide |
921503-87-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2258-0817-3mg |
N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide |
921503-87-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2258-0817-5mg |
N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide |
921503-87-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2258-0817-2μmol |
N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide |
921503-87-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2258-0817-10μmol |
N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide |
921503-87-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2258-0817-10mg |
N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide |
921503-87-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2258-0817-2mg |
N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide |
921503-87-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2258-0817-5μmol |
N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide |
921503-87-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2258-0817-4mg |
N-benzyl-2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide |
921503-87-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamideに関する追加情報
Recent Advances in the Study of N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide (CAS: 921503-87-9)
The compound N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide (CAS: 921503-87-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the unique structural features of N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide, which contribute to its interaction with various biological targets. The compound's imidazole core, coupled with the benzylsulfanyl and hydroxymethyl substituents, has been shown to play a critical role in its binding affinity and selectivity. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the compound's three-dimensional structure and its interactions with target proteins.
In vitro and in vivo studies have demonstrated that N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide exhibits promising activity against a range of disease targets, including inflammatory pathways and certain types of cancer. Notably, the compound has been found to modulate key signaling pathways, such as the NF-κB and MAPK cascades, which are implicated in various pathological conditions. These findings suggest that the compound may serve as a valuable scaffold for the development of novel therapeutics.
One of the most significant advancements in the study of this compound is its potential application in the treatment of neurodegenerative diseases. Recent research has shown that N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide can cross the blood-brain barrier and exert neuroprotective effects in models of Alzheimer's and Parkinson's diseases. These effects are believed to be mediated through the compound's ability to reduce oxidative stress and inhibit the aggregation of pathogenic proteins.
Despite these promising findings, challenges remain in the development of N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and preclinical studies. Researchers are currently exploring various derivative compounds and formulation strategies to overcome these limitations.
In conclusion, N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide (CAS: 921503-87-9) represents a promising candidate for drug development, with potential applications in inflammation, cancer, and neurodegenerative diseases. Continued research efforts are expected to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
921503-87-9 (N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide) 関連製品
- 1804810-39-6(5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1114648-10-0(ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate)
- 684232-00-6(2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)
- 1361838-83-6(3-Amino-2-(3,5-dichlorophenyl)pyridine-4-methanol)
- 1186218-73-4(2-{4-(phenylsulfanyl)phenylamino}benzoic acid)
- 1804823-97-9(Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate)
- 1111290-52-8(3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine)
- 1805358-16-0(5-(Bromomethyl)-2-cyano-3-(difluoromethyl)-4-fluoropyridine)
- 1314769-96-4(1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid)
- 1795772-91-6(N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide)




